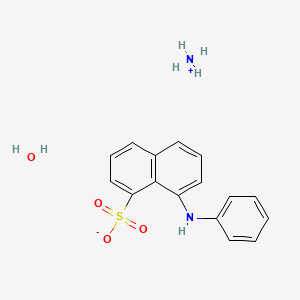
8-(phénylamino)naphtalène-1-sulfonate d'ammonium xhydrate
Vue d'ensemble
Description
Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as ANS ammonium hydrate, is a chemical compound with the molecular formula C16H13NO3S.H3N.xH2O . It forms an inclusion complex with cyclodextrin, which is useful to mimic biological recognition .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s known that the solvatochromic fluorescence properties of 8-(phenylamino)-1-naphthalene-ammonium sulfonate were investigated in 22 pure solvents of rising polarity .Molecular Structure Analysis
The molecular structure of Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate is represented by the InChI code: 1S/C16H13NO3S.H3N/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;/h1-11,17H,(H,18,19,20);1H3 .Chemical Reactions Analysis
The compound is known to exhibit solvatochromic fluorescence properties. This means that its fluorescence changes with the polarity of the solvent. This property has been investigated in 22 pure solvents of rising polarity .Physical And Chemical Properties Analysis
The compound is soluble in water, 1N NaOH, and methanol . It is typically stored in a dark place, under an inert atmosphere, at room temperature .Applications De Recherche Scientifique
Études d'assemblage moléculaire
Le 8-(phénylamino)naphtalène-1-sulfonate d'ammonium xhydrate est utilisé pour étudier les assemblages moléculaires de tensioactifs et de polymères amphiphiles. Un déplacement vers le bleu du maximum d'émission indique que le fluorophore est situé dans un milieu moins polaire, ce qui est une observation clé dans ces études .
Mimétisme de la reconnaissance biologique
Le composé forme un complexe d'inclusion avec la cyclodextrine, qui est utile pour imiter la reconnaissance biologique. Le changement de fluorescence de l'ANS libre à l'ANS complexé peut être mesuré pour étudier cette interaction, car la fluorescence de l'ANS augmente lorsqu'il pénètre dans le cœur hydrophobe de la cyclodextrine .
Propriétés de fluorescence solvatochromique
Il a été utilisé pour étudier les propriétés de fluorescence solvatochromique dans divers solvants. Le comportement du composé dans différents solvants, en particulier entre les solvants protiques et aprotiques, peut être discerné en mesurant les déplacements de Stokes et les intensités .
Analyse du comportement des fluorophores
La capacité du composé à présenter un déplacement vers le bleu du maximum d'émission lorsqu'il est situé dans un milieu moins polaire en fait un outil précieux pour analyser le comportement des fluorophores dans différents environnements .
Études d'interaction entre les tensioactifs et les polymères
Son application s'étend à l'étude des interactions entre les tensioactifs et les polymères, fournissant des informations sur leur comportement moléculaire et leur assemblage .
Mesure de l'intensité de fluorescence
L'intensité de fluorescence du composé change en fonction de son environnement, ce qui le rend utile pour mesurer et comprendre ces effets environnementaux .
Mécanisme D'action
Target of Action
Ammonium 8-(phenylamino)naphthalene-1-sulfonate xhydrate, also known as 8-Anilino-1-naphthalenesulfonic acid ammonium salt hydrate (8-ANSA), is a fluorescent probe . It primarily targets proteins, particularly those with hydrophobic regions .
Mode of Action
8-ANSA interacts with its targets through non-covalent interactions. When 8-ANSA enters the hydrophobic core of proteins or cyclodextrin, its fluorescence increases . This change in fluorescence can be measured, providing information about the protein’s conformation and aggregation state .
Biochemical Pathways
It is known that the compound’s fluorescence properties can be used to study the intermediate states in the folding/unfolding pathways of proteins . This makes 8-ANSA a valuable tool in understanding protein structure and function.
Result of Action
The primary result of 8-ANSA’s action is a change in its fluorescence properties upon binding to its targets. This change can be measured and used to gain insights into the target’s structure and behavior . For instance, it can be used to study the thermal aggregation of bovine serum albumin .
Action Environment
The action of 8-ANSA is influenced by the polarity of the environment. Its solvatochromic fluorescence properties were investigated in 22 pure solvents of rising polarity . The measurements of both Stokes’ shifts and intensities discriminated between protic and aprotic solvents . This suggests that the compound’s action, efficacy, and stability may vary depending on the specific environmental conditions.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
azanium;8-anilinonaphthalene-1-sulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3S.H3N.H2O/c18-21(19,20)15-11-5-7-12-6-4-10-14(16(12)15)17-13-8-2-1-3-9-13;;/h1-11,17H,(H,18,19,20);1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSOAGYLOWUTAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC3=C2C(=CC=C3)S(=O)(=O)[O-].[NH4+].O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[10-(Hydroxymethyl)-13-methyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B1653872.png)
![2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1653873.png)
![Phenol, 2-[[[4-[(4-nitrophenyl)thio]phenyl]imino]methyl]-](/img/structure/B1653874.png)
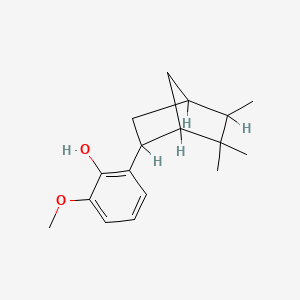
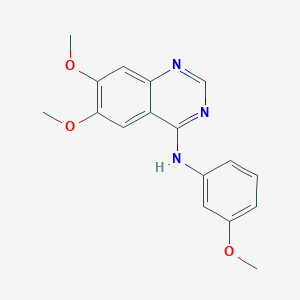

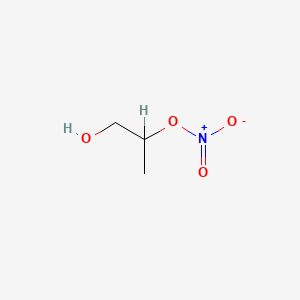
![1-[2-(4-Amino-3,3-dimethylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B1653882.png)
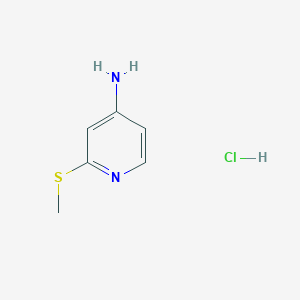
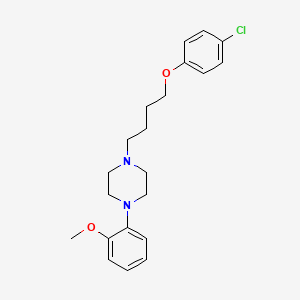
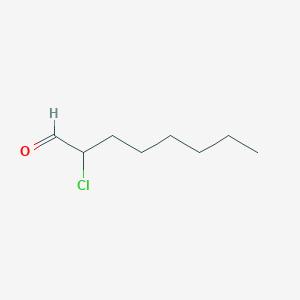

![tert-butyl (2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamate](/img/structure/B1653888.png)
